N-(2,4-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
Description
N-(2,4-Dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a spirocyclic acetamide derivative characterized by a diazaspiro[4.5]deca-1,3-diene core substituted with a phenyl group at position 3 and a sulfanylacetamide side chain linked to a 2,4-dichlorophenyl moiety.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-16-9-10-18(17(24)13-16)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHFNYQPEDNRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is structurally related to several derivatives with variations in substituents, spiro ring sizes, and aromatic groups. Below is a detailed comparison:
Substituent Variations
Spiro Ring Size Variations
- Diazaspiro[4.5]deca-1,3-diene (Target) : Balances rigidity and solubility due to intermediate ring size .
- Diazaspiro[4.6]undeca-1,3-diene Derivatives : Larger rings (e.g., ) increase molecular volume, which may improve binding to hydrophobic pockets but reduce synthetic yield .
Crystallographic Insights
- Conformational Flexibility : X-ray studies of structurally similar acetamides (e.g., N-(3,4-dichlorophenyl) derivatives) reveal three distinct molecular conformations in the asymmetric unit, driven by steric repulsion between the dichlorophenyl and spirocyclic rings .
- Hydrogen-Bonded Dimers : Amide groups in analogs form R₂²(10) hydrogen-bonded dimers, a feature critical for stabilizing protein-ligand interactions .
Docking Studies
- AutoDock4 Simulations : Derivatives with 3,5-dichlorophenyl substituents (e.g., ) show higher predicted binding affinities to cytochrome P450 enzymes compared to 2,4-dichloro isomers, likely due to optimized halogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
